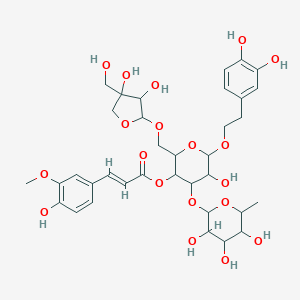
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline, commonly known as DAHP, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP is a synthetic peptide that is composed of seven amino acids, including leucine, proline, and two diamino acids.
Mécanisme D'action
The mechanism of action of DAHP is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory cytokines and the upregulation of antioxidant enzymes. Additionally, DAHP may promote wound healing and tissue regeneration through the activation of growth factors and the stimulation of collagen synthesis.
Biochemical and Physiological Effects:
DAHP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote wound healing and tissue regeneration, and inhibit cancer cell growth. Additionally, DAHP has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DAHP in lab experiments is its stability. DAHP is stable in various conditions, including high temperatures and acidic or basic environments. Additionally, DAHP is relatively easy to synthesize and purify. However, one of the limitations of using DAHP in lab experiments is its cost. DAHP is a synthetic peptide, and its synthesis and purification can be expensive.
Orientations Futures
There are several future directions for the study of DAHP. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DAHP may have potential applications in the field of tissue engineering and regenerative medicine. Further studies are needed to fully understand the mechanism of action of DAHP and its potential therapeutic properties.
Conclusion:
In conclusion, DAHP is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in wound healing and tissue regeneration. While there are advantages and limitations to using DAHP in lab experiments, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
DAHP is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection of the side chains and cleavage of the peptide from the solid support. The final product is purified through high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
DAHP has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DAHP has also been studied for its potential use in wound healing and tissue regeneration.
Propriétés
Numéro CAS |
144732-34-3 |
|---|---|
Formule moléculaire |
C18H34N4O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H34N4O5/c1-11(2)10-13(17(25)22-9-5-7-14(22)18(26)27)21-16(24)15(23)12(20)6-3-4-8-19/h11-15,23H,3-10,19-20H2,1-2H3,(H,21,24)(H,26,27)/t12-,13+,14+,15?/m1/s1 |
Clé InChI |
YNENOTWYRHCXGS-CXJJLCSMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C([C@@H](CCCCN)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
Synonymes |
(2S,3R)-3,7-diamino-2-hydroxyheptanoyl-leucyl-proline 3,7-diamino-2-hydroxyheptanoyl-leucyl-proline DAHHA-Leu-Pro-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)


![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)
![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)